

An In-depth Technical Guide to 4-Acetylcyclohexene: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Acetylcyclohexene

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Introduction

4-Acetylcyclohexene, with the CAS number 7353-76-6, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a carbonyl group and a cyclohexene ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and fragrance components. This technical guide provides a comprehensive overview of its chemical properties, structural details, and synthetic pathways.

Chemical Structure and Identifiers

The structural identity of **4-Acetylcyclohexene** is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous documentation and database searches.

Identifier	Value
IUPAC Name	1-(Cyclohex-3-en-1-yl)ethanone[1]
CAS Number	7353-76-6[1]
Molecular Formula	C ₈ H ₁₂ O[1]
SMILES	CC(=O)C1CCC=CC1[1]
InChI	InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3[1]
InChIKey	DJCDJUMICVADAG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **4-Acetylcyclohexene** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	124.18 g/mol [1]
Boiling Point	180.9 °C at 760 mmHg
Density	0.947 g/cm ³
Flash Point	60.4 °C
XLogP3-AA	1.4[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	1[1]
Topological Polar Surface Area	17.1 Å ² [1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of **4-Acetylcyclohexene**. Below is a summary of available spectroscopic information.

Technique	Data
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): m/z 124. Top Peak: m/z 43. Second Highest Peak: m/z 81. [1]
¹³ C Nuclear Magnetic Resonance (NMR)	A ¹³ C NMR spectrum is available, which can confirm the presence of the different carbon environments in the molecule. [1]
Infrared (IR) Spectroscopy	A vapor phase IR spectrum is available, which would show characteristic peaks for the C=O and C=C bonds. [1]

Experimental Protocols

The synthesis of **4-Acetylcyclohexene** can be achieved through several routes, with Friedel-Crafts acylation and the Diels-Alder reaction being prominent methods.[\[2\]](#)

Synthesis via Friedel-Crafts Acylation of Cyclohexene

This method involves the reaction of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[\[2\]](#)

Materials:

- Cyclohexene
- Acetyl chloride
- Aluminum chloride (anhydrous)
- Anhydrous dichloromethane (solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)

- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

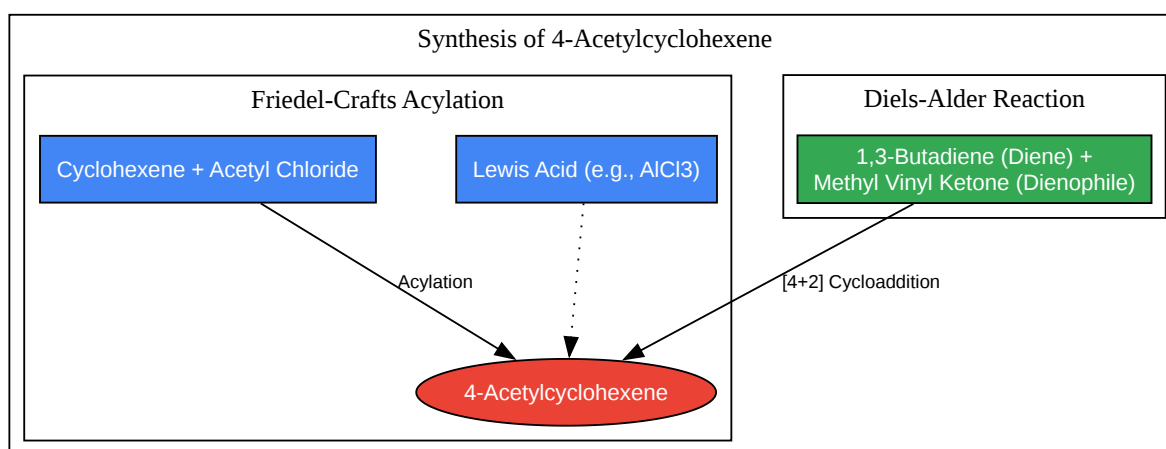
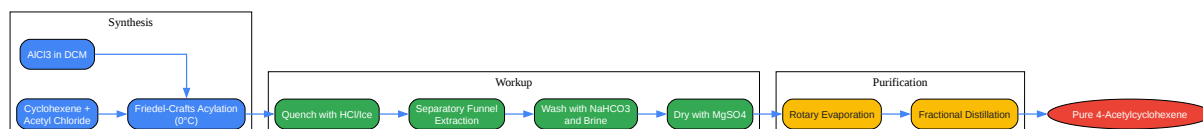
Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the stirred suspension.
- To this mixture, add cyclohexene dropwise from the addition funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
- Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure.[2]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Acetylcyclohexene** via Friedel-Crafts acylation.



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References

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